molecular formula C20H18N2O4 B11397942 N-[4-(acetylamino)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(acetylamino)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397942
M. Wt: 350.4 g/mol
InChI Key: UCJIFCOGAFVTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with an acetylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the acetylamino phenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic properties that make it useful in developing new medications.

    Industry: Its unique properties can be exploited in materials science for creating new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(acetylamino)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide include:

  • Azithromycin Related Compound H
  • N-(4-(2-(4-(acetylamino)phenyl)-5-carbohydrazonoyl-4-nitro-3-furyl)phenyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a chromene core with an acetylamino phenyl group. This structure imparts specific chemical and physical properties that can be advantageous in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-11-4-9-16-17(24)10-18(26-19(16)12(11)2)20(25)22-15-7-5-14(6-8-15)21-13(3)23/h4-10H,1-3H3,(H,21,23)(H,22,25)

InChI Key

UCJIFCOGAFVTOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.